3-(Cyclobutylthio)phenylboronic acid

Vue d'ensemble

Description

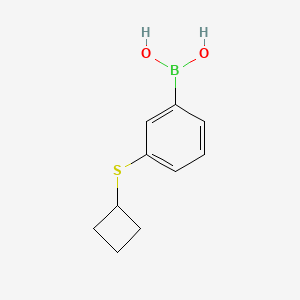

3-(Cyclobutylthio)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a cyclobutylthio group and a boronic acid functional group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mécanisme D'action

Target of Action

3-(Cyclobutylthio)phenylboronic acid, also known as (3-(Cyclobutylthio)phenyl)boronic acid, is a type of organoboron compound. The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It has been found to have a high binding affinity with adenosine and catechol .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes. The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new bonds.

Pharmacokinetics

Organoboron compounds, in general, are known for their stability and ease of handling These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide array of diverse molecules with high enantioselectivity . Additionally, the compound has been found to have a high binding capacity for adenosine and catechol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups. Furthermore, the compound’s selectivity towards cis-diol containing molecules can be influenced by the choice of polymerization solvents and crosslinker types .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylthio)phenylboronic acid typically involves the following steps:

Formation of the Cyclobutylthio Intermediate: The cyclobutylthio group can be introduced to a phenyl ring through a nucleophilic substitution reaction. This involves reacting a cyclobutylthiol with a halogenated benzene derivative under basic conditions.

Borylation: The phenyl ring with the cyclobutylthio group is then subjected to borylation. This can be achieved using a palladium-catalyzed reaction with a diboron reagent, such as bis(pinacolato)diboron, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalyst Recycling: Implementing catalyst recycling techniques to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyclobutylthio)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The cyclobutylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Applications De Recherche Scientifique

3-(Cyclobutylthio)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the development of advanced materials, such as polymers and sensors.

Catalysis: Employed in catalytic processes to enhance reaction efficiency and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the cyclobutylthio group, making it less sterically hindered.

3-(Cyclopropylthio)phenylboronic Acid: Features a cyclopropylthio group instead of a cyclobutylthio group, resulting in different steric and electronic properties.

Uniqueness

3-(Cyclobutylthio)phenylboronic acid is unique due to the presence of the cyclobutylthio group, which imparts distinct steric and electronic characteristics. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and catalysis.

Activité Biologique

3-(Cyclobutylthio)phenylboronic acid, a derivative of phenylboronic acid, has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- CAS Number : 1256346-42-5

- Molecular Formula : C10H13BOS

- Molecular Weight : 195.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism includes:

- Inhibition of Enzymes : This compound may act as a reversible inhibitor of serine β-lactamases (SBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By binding to these enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant strains .

- Antimicrobial Activity : Preliminary studies suggest that phenylboronic acids, including this compound, exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and function.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Restoration of Antibiotic Efficacy :

- A study investigated the use of this compound in combination with meropenem against Klebsiella pneumoniae expressing KPC-2. The results showed a significant reduction in minimum inhibitory concentrations (MICs), indicating the compound's ability to enhance the effectiveness of existing antibiotics against resistant strains .

-

Anticancer Activity :

- Research on phenylboronic acid derivatives has indicated potential anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a need for further exploration into their mechanisms and efficacy.

- Synergistic Effects with Other Antimicrobials :

Propriétés

IUPAC Name |

(3-cyclobutylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2S/c12-11(13)8-3-1-6-10(7-8)14-9-4-2-5-9/h1,3,6-7,9,12-13H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSWXHXJHVIBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681680 | |

| Record name | [3-(Cyclobutylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-42-5 | |

| Record name | Boronic acid, B-[3-(cyclobutylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclobutylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.